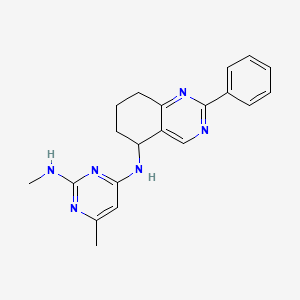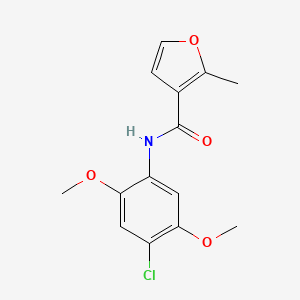![molecular formula C8H11N3O3S B5667817 ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) (Wang et al., 2018; Srinivasan et al., 2019).
Biochemical and Physiological Effects:
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of MMP-9 (Wang et al., 2018; Srinivasan et al., 2019). It has also been found to have antioxidant activity and can scavenge free radicals (Kumar et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also shown antimicrobial activity, which could be useful in developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential as a therapeutic agent. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on its structure. Additionally, studies could investigate its potential as a neuroprotective agent, as it has shown antioxidant activity (Kumar et al., 2018).
In conclusion, ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research could further investigate its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its potential as an antimicrobial and neuroprotective agent.
Méthodes De Synthèse
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate can be synthesized through various methods. One such method involves reacting acetyl chloride with 2-amino-1,3,4-thiadiazole in the presence of triethylamine to form N-acetyl-2-amino-1,3,4-thiadiazole. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate (Srinivasan et al., 2019).
Applications De Recherche Scientifique
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate has potential applications in scientific research. It has been studied for its anticancer activity, anti-inflammatory activity, and antimicrobial activity. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (Srinivasan et al., 2019). It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Wang et al., 2018). In addition, it has shown antimicrobial activity against various bacterial strains (Kumar et al., 2018).
Propriétés
IUPAC Name |
ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-7(13)4-6-10-11-8(15-6)9-5(2)12/h3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKHQRKUXQKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5667742.png)
![N-(2-chlorophenyl)-N'-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5667747.png)


![ethyl (4-{[(4-fluorophenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5667771.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine](/img/structure/B5667794.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5667806.png)
![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)
![(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)

